molecular formula C8H15N B15255922 Ethyl(4-methylpent-1-yn-3-yl)amine

Ethyl(4-methylpent-1-yn-3-yl)amine

Cat. No.: B15255922
M. Wt: 125.21 g/mol
InChI Key: HBLIHUGZBOILQR-UHFFFAOYSA-N
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Description

Ethyl(4-methylpent-1-yn-3-yl)amine is an organic compound with the molecular formula C₈H₁₅N It is a member of the amine family, characterized by the presence of an ethyl group attached to a 4-methylpent-1-yn-3-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(4-methylpent-1-yn-3-yl)amine typically involves the reaction of 4-methylpent-1-yne with ethylamine under controlled conditions. The process may require the use of catalysts and specific reaction temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. Purification steps, including distillation and crystallization, are employed to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl(4-methylpent-1-yn-3-yl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and alkylating agents are used under specific conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines with different degrees of saturation.

Scientific Research Applications

Ethyl(4-methylpent-1-yn-3-yl)amine has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl(4-methylpent-1-yn-3-yl)amine involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

    4-Methylpent-1-yne: Shares the alkyne structure but lacks the ethylamine group.

    Ethylamine: Contains the ethylamine group but lacks the alkyne structure.

    Pent-1-yne: Similar alkyne structure but with different substituents.

Uniqueness: Ethyl(4-methylpent-1-yn-3-yl)amine is unique due to the combination of its ethylamine and alkyne functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in synthetic chemistry and research applications.

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

N-ethyl-4-methylpent-1-yn-3-amine

InChI

InChI=1S/C8H15N/c1-5-8(7(3)4)9-6-2/h1,7-9H,6H2,2-4H3

InChI Key

HBLIHUGZBOILQR-UHFFFAOYSA-N

Canonical SMILES

CCNC(C#C)C(C)C

Origin of Product

United States

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